molecular formula C11H22O4Si2 B1583585 Bis(trimethylsilyl)itaconate CAS No. 55494-04-7

Bis(trimethylsilyl)itaconate

Cat. No. B1583585
CAS RN: 55494-04-7
M. Wt: 274.46 g/mol
InChI Key: IYEWOPPVIQNFQO-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)itaconate is a chemical compound with the molecular formula C11H22O4Si2 and a molecular weight of 274.46 . It is a derivative of itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle .


Molecular Structure Analysis

Bis(trimethylsilyl)itaconate contains a total of 38 bonds, including 16 non-H bonds, 3 multiple bonds, 7 rotatable bonds, and 3 double bonds . It is part of the trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . The solid-state kinetics and gas-phase predictions of the 1,4-bis(trimethylsilyl)benzene are visualized by utilizing thermogravimetric and mass spectral data .

Scientific Research Applications

1. Silylation in Gas-Liquid Chromatography

Bis(trimethylsilyl) compounds like bis(trimethylsilyl)acetamide are used in the silylation of lipolysis products for gas-liquid chromatography. This method allows the direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, facilitating the efficient analysis of lipolysates (Tallent & Kleiman, 1968).

2. Synthesis of Functionalized Benzene Derivatives

Bis(trimethylsilyl)benzenes are critical starting materials for the synthesis of various chemical compounds. They are used to create benzyne precursors, Lewis acid catalysts, and luminophores. Efficient high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, showcasing their versatility in chemical synthesis (Reus et al., 2012).

3. Oxidation of Phosphines and Phosphites

Bis(trimethylsilyl)peroxide is utilized for the selective oxidation of phosphines and phosphites to their respective oxyphosphoryl derivatives. This process is notable for its high yields and stereoselectivities, making it valuable in synthetic applications (Wozniak, Kowalski, & Chojnowski, 1985).

4. Catalysis in Oxidation Reactions

Bis(trimethylsilyl) peroxide serves as an effective oxidant in the presence of certain metal complexes, such as chromium(VI) or ruthenium(II), for the oxidation of alcohols to aldehydes and ketones. This method offers selective oxidation of primary alcohols over secondary ones, demonstrating the compound's role in fine-tuning chemical reactions (Kanemoto et al., 1988).

5. Stabilization of Lithium-Rich Oxide Cathodes

A novel application in battery technology involves using bis(trimethylsilyl)carbodiimide as an electrolyte additive. This compound stabilizes high-voltage lithium-rich oxide cathodes, significantly enhancing their cycling stability. This finding is crucial for the development of more efficient and durable batteries (Lan et al., 2019).

Safety And Hazards

Bis(trimethylsilyl)itaconate should be handled with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It should be used with personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

bis(trimethylsilyl) 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h1,8H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWOPPVIQNFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC(=C)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334697
Record name Itaconic acid (tms)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl)itaconate

CAS RN

55494-04-7
Record name Itaconic acid (tms)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl) itaconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Cifani, Z Li, D Luo, M Grivainis… - Journal of proteome …, 2021 - ACS Publications
Recent studies have revealed diverse amino acid, post-translational, and noncanonical modifications of proteins in diverse organisms and tissues. However, their unbiased detection …
Number of citations: 11 pubs.acs.org

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